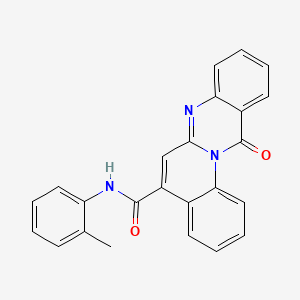

p-Coumaryl alcohol, (Z)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

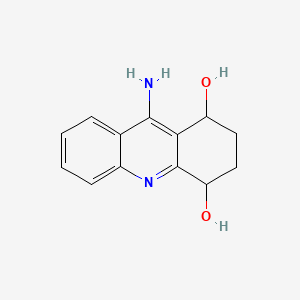

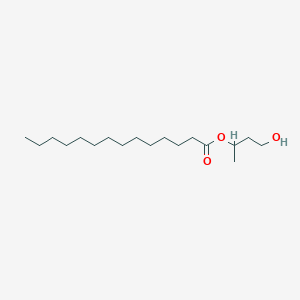

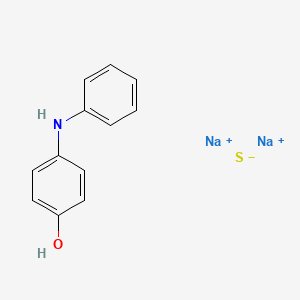

p-Coumaryl alcohol, (Z)-: is a naturally occurring phenolic compound found in plants. It is a colorless crystalline substance that is soluble in alcohol and ether but nearly insoluble in water . This compound is a significant component of lignin, a complex polymer that provides structural support to plant cell walls . p-Coumaryl alcohol is known for its biological activities, including antioxidant, antibacterial, and anti-inflammatory properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Natural Extraction: p-Coumaryl alcohol can be extracted from plants using acidic solvents like acidic methanol.

Chemical Synthesis: It can also be synthesized chemically by reacting catechol acid with aldehydes or anhydrides.

Industrial Production Methods: Industrial production of p-Coumaryl alcohol primarily involves the extraction from lignin-rich biomass. The process includes:

Biomass Pretreatment: The plant material is pretreated to break down the cell walls and release lignin.

Lignin Extraction: Acidic solvents are used to extract lignin from the pretreated biomass.

Purification: The extracted lignin is purified to isolate p-Coumaryl alcohol.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: p-Coumaryl alcohol can undergo oxidation reactions to form various products, including p-coumaric acid.

Reduction: It can be reduced to form p-coumaryl aldehyde.

Polymerization: This compound can polymerize to form lignin, a complex biopolymer.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents like sodium borohydride are used.

Polymerization: Enzymes such as laccases and peroxidases catalyze the polymerization process.

Major Products:

Oxidation: p-Coumaric acid.

Reduction: p-Coumaryl aldehyde.

Polymerization: Lignin.

Aplicaciones Científicas De Investigación

Chemistry: p-Coumaryl alcohol is used as a building block in the synthesis of various aromatic compounds .

Biology: It plays a crucial role in plant biology by contributing to the structural integrity of cell walls and providing resistance against microbial attacks .

Medicine: Due to its antioxidant, antibacterial, and anti-inflammatory properties, p-Coumaryl alcohol is being researched for potential therapeutic applications .

Industry: In the industrial sector, p-Coumaryl alcohol is used as a fragrance and flavor enhancer . It is also being explored for its potential in producing bio-based materials .

Mecanismo De Acción

p-Coumaryl alcohol exerts its effects through various mechanisms:

Antioxidant Activity: It neutralizes free radicals, thereby preventing oxidative damage to cells.

Antibacterial Activity: It disrupts bacterial cell walls and inhibits bacterial growth.

Anti-inflammatory Activity: It modulates inflammatory pathways, reducing inflammation.

Molecular Targets and Pathways:

Antioxidant Pathways: It interacts with reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes.

Antibacterial Pathways: It targets bacterial cell wall components, leading to cell lysis.

Anti-inflammatory Pathways: It inhibits pro-inflammatory cytokines and enzymes.

Comparación Con Compuestos Similares

Coniferyl Alcohol: Another monolignol involved in lignin biosynthesis.

Sinapyl Alcohol: A monolignol that differs in its methoxylation pattern.

Uniqueness: p-Coumaryl alcohol is unique due to its specific role in forming H-lignin units, which are less methoxylated compared to G-lignin (coniferyl alcohol) and S-lignin (sinapyl alcohol) . This distinct structure contributes to its unique biological activities and applications .

Propiedades

Número CAS |

124076-60-4 |

|---|---|

Fórmula molecular |

C9H10O2 |

Peso molecular |

150.17 g/mol |

Nombre IUPAC |

4-[(Z)-3-hydroxyprop-1-enyl]phenol |

InChI |

InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6,10-11H,7H2/b2-1- |

Clave InChI |

PTNLHDGQWUGONS-UPHRSURJSA-N |

SMILES isomérico |

C1=CC(=CC=C1/C=C\CO)O |

SMILES canónico |

C1=CC(=CC=C1C=CCO)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12740697.png)